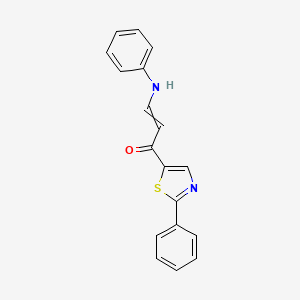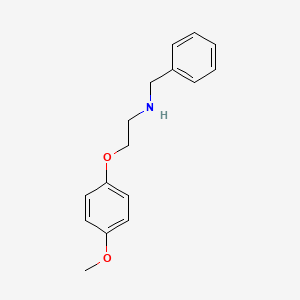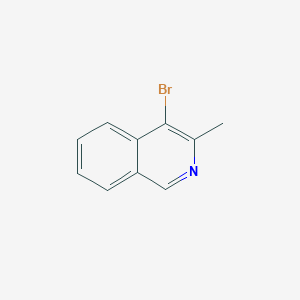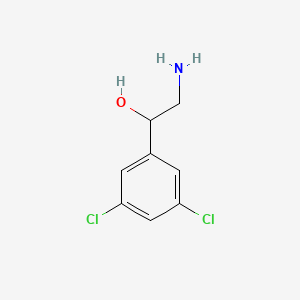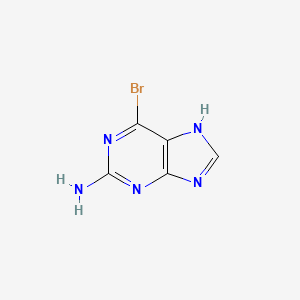
N-(2-aminoethyl)-4-methoxybenzamide
Vue d'ensemble
Description
The compound "N-(2-aminoethyl)-4-methoxybenzamide" is not directly mentioned in the provided papers, but there are several closely related compounds that share structural similarities. These compounds exhibit a range of biological activities, including antiemetic, parasympathomimetic, gastroprokinetic, and anticancer activities. The structural analogs often contain a methoxybenzamide moiety with various substitutions on the nitrogen atom of the amide group and on the benzene ring .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, directed metalation, and esterification processes. For instance, the synthesis of a compound with a chlorothienopyrimidinyl moiety involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Another example is the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, which was used to introduce a methyl group in the ortho position of the benzene ring .
Molecular Structure Analysis
The molecular structures of these compounds have been analyzed using various techniques, including X-ray crystallography and density functional theory (DFT). The crystal structure of one compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values . Another study reported the crystal structure of two polymorphs of a related compound, highlighting differences in molecular conformations and packing .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and the electronic effects of substituents. For example, the presence of an amino group can facilitate reactions such as hydrogenation, as seen in the synthesis of a sulfonated phenylbenzamide derivative . The reactivity of these compounds under different conditions can lead to the formation of various products with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as density, refractive index, molar refractivity, and polarizability, have been studied. The molar refractivity and polarizability of a related antiemetic drug were calculated from density and refractive index data, showing stronger polarizability effects with an increase in drug concentration . These properties are crucial for understanding the interaction of the compounds with biological targets and their pharmacokinetic profiles.
Applications De Recherche Scientifique
Metabolic Transformation Studies
N-(2-aminoethyl)-4-methoxybenzamide and its derivatives have been studied for their metabolic transformation in biological systems. For instance, Cowan, Huizing, and Beckett (1976) identified four new metabolic products of metoclopramide, a drug closely related to this compound, using mass spectrometry. They studied the transformation of metoclopramide in liver microsomal preparations, indicating the metabolic pathways of similar compounds (Cowan, Huizing, & Beckett, 1976).
Physical Property Analysis
Research by Sawale, Kalyankar, George, and Deosarkar (2016) focused on the molar refraction and polarizability of metoclopramide hydrochloride monohydrate, a derivative of this compound. They measured the density and refractive index of the drug in various solutions, providing insights into its physical properties, which are relevant for the development and optimization of pharmaceutical formulations (Sawale, Kalyankar, George, & Deosarkar, 2016).
Molecular Structure and Interactions
The study of molecular structure and interactions is another area of interest. For example, Karabulut et al. (2014) explored the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions. They used X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, crucial for understanding the chemical behavior and potential applications of this compound derivatives (Karabulut et al., 2014).
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving this compound derivatives are also key areas of research. Li et al. (2019) described a Rh(III)-catalyzed reaction of N-methoxybenzamides, which are related to this compound, demonstrating a method to create complex molecular architectures from simple starting materials (Li et al., 2019).
Mécanisme D'action
Target of Action
N-(2-aminoethyl)-4-methoxybenzamide is an experimental compound that has been investigated for its potential role in the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome . The primary target of this compound is the angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Mode of Action
The compound interacts with ACE2 by binding to it, which may lead to a conformational change in ACE2 . This change can shift the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry . In the context of cardiovascular disease, the inhibition of ACE2 by this compound can prevent the actions of angiotensin II, a peptide that constricts blood vessels and increases vascular resistance and oxygen consumption .
Biochemical Pathways
The interaction of this compound with ACE2 affects the renin-angiotensin system . By inhibiting ACE2, the compound can potentially reduce the conversion of angiotensin II to angiotensin-(1-7), a vasodilator. This results in a decrease in vasodilation and an increase in blood pressure . Additionally, the compound’s potential to prevent SARS-CoV S-glycoprotein from binding to ACE2 could impact the pathway of viral entry into cells .
Pharmacokinetics
Similar compounds have been shown to have high bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include potential changes in blood pressure regulation due to its interaction with the renin-angiotensin system . Additionally, by preventing the binding of SARS-CoV S-glycoprotein to ACE2, the compound could potentially inhibit the entry of the virus into cells .
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDTXHHGMXWCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402844 | |
| Record name | N-(2-aminoethyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65136-87-0 | |
| Record name | N-(2-aminoethyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)




